IWR-1-endo
Overview
Description
IWR-1-endo is a potent inhibitor of the WNT signaling pathway . It is a small molecule antagonist of the Wnt/β-catenin pathway that has been screened out from a diverse synthetic chemical library . It is used in research for its ability to inhibit WNT-induced accumulation of β-catenin, through stabilization of the destruction complex member AXIN2 .
Synthesis Analysis
The synthesis of IWR-1-endo is generally complex and requires multiple steps. It is usually synthesized from aspartic acid and benzoic anhydride as raw materials, through esterification, substitution, and reduction chemical reactions .Molecular Structure Analysis
The molecular formula of IWR-1-endo is C₂₅H₁₉N₃O₃ . The chemical structure of IWR-1-endo includes a dicarboximide having an endo bridged phthalimide structure, substituted at nitrogen by a 4-(quinolin-8-ylcarbamoyl)benzoyl group .Chemical Reactions Analysis
IWR-1-endo acts as an inhibitor of the Wnt response . It stabilizes the Axin-scaffolded destruction complex, thereby promoting β-catenin phosphorylation and degradation .Physical And Chemical Properties Analysis
The molecular weight of IWR-1-endo is 409.44 . The compound can be easily protonated in the positive ion mode to generate the molecular ion peak .Scientific Research Applications
LC-MS/MS Method for IWR-1-endo in Cerebral Microdialysis
A study by Nair et al. (2022) developed and validated a sensitive and specific liquid chromatography–tandem mass spectrometry (LC-MS/MS) method for determining IWR-1-endo concentration in murine plasma and brain microdialysate. This method aimed to study IWR-1-endo's inhibition of drug efflux at the blood-brain barrier, utilizing solid-phase extraction and mass spectrometry for detection. The research highlighted IWR-1-endo's instability in murine plasma and how pH adjustments can stabilize it for various tested conditions. This LC-MS/MS method was successfully applied to murine pharmacokinetic and cerebral microdialysis studies, characterizing unbound IWR-1-endo exposure in brain extracellular fluid and plasma (Nair, Davis, Campagne, Schuetz, & Stewart, 2022).
Safety And Hazards
Future Directions
IWR-1-endo is currently in the preclinical development stage . It has been used in research for its ability to inhibit the WNT signaling pathway, which has implications in various biological processes and diseases. Future research may focus on its potential therapeutic applications .
Relevant Papers IWR-1-endo has been cited in various publications. For instance, it has been used in research involving human pluripotent stem cells . It has also been used in studies investigating the differentiation of human PSC-derived alveolar epithelial type II (AETII) to AETI cells .
properties
IUPAC Name |
4-[(1S,2R,6S,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]-N-quinolin-8-ylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O3/c29-23(27-19-5-1-3-14-4-2-12-26-22(14)19)15-8-10-18(11-9-15)28-24(30)20-16-6-7-17(13-16)21(20)25(28)31/h1-12,16-17,20-21H,13H2,(H,27,29)/t16-,17+,20-,21+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSXEXBYLJIOGF-ALFLXDJESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)NC5=CC=CC6=C5N=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C=C[C@H]1[C@@H]3[C@H]2C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)NC5=CC=CC6=C5N=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
IWR-1-endo |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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